molecular formula C13H18N6O2S4 B4539415 N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide

N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide

Cat. No. B4539415
M. Wt: 418.6 g/mol
InChI Key: ZSRYMPHMYIPUPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, related to the compound , involves modifying the structure to achieve better solubility and potency as glutaminase inhibitors. These analogs, including ones similar to N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide, have been synthesized to explore their potential in inhibiting glutaminase, showing significant promise in preclinical models (Shukla et al., 2012).

Molecular Structure Analysis

The molecular structure of bis(1,3,4-thiadiazol-2-yl) compounds has been extensively studied. For instance, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione highlighted its crystal structure, showing significant interactions that extend the molecules into a two-dimensional layer framework. This analysis is crucial for understanding the molecular geometry and potential reactivity of N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide (Wu, 2013).

Chemical Reactions and Properties

Bis-thiadiazole compounds, including N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide, are known for their diverse chemical reactions. For example, the synthesis of 1,5-bis[(3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-6-yl] pentanes showcases the reactivity of thiadiazole derivatives, providing insight into the types of chemical transformations that these compounds can undergo (Li & Fu, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility and thermal behavior, are critical for their practical applications. Research into similar compounds, such as methyl 2-methyldithiocarbazate derivatives, helps in understanding the solubility and stability of N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide, which is crucial for its handling and application in various fields (Molina et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and potential for forming complexes or undergoing conjugation reactions, are pivotal for understanding the versatility of N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide. Studies on similar compounds offer insights into the reactivity patterns and potential applications of such thiadiazole derivatives in synthetic chemistry and material science (Aly et al., 2017).

properties

IUPAC Name

N,N'-bis(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S4/c1-3-22-12-18-16-10(24-12)14-8(20)6-5-7-9(21)15-11-17-19-13(25-11)23-4-2/h3-7H2,1-2H3,(H,14,16,20)(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRYMPHMYIPUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCCC(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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